4-Methoxy-6-methylquinoline-2-carbaldehyde
CAS No.:
Cat. No.: VC15979625
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11NO2 |
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Molecular Weight | 201.22 g/mol |
IUPAC Name | 4-methoxy-6-methylquinoline-2-carbaldehyde |
Standard InChI | InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3 |
Standard InChI Key | BAVAOGDMEJMQRM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C(N=C2C=C1)C=O)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s quinoline core consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Critical substituents include:
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Methoxy group at position 4, enhancing electron-donating properties.
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Methyl group at position 6, contributing to steric and electronic modulation.
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Aldehyde group at position 2, enabling diverse chemical transformations .
The planar aromatic system facilitates π-π stacking interactions, while the aldehyde moiety offers a reactive site for nucleophilic additions and condensations.
Spectroscopic Properties
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IR Spectroscopy: Key absorption bands include at ~1,668 cm⁻¹ (aldehyde) and at ~1,260 cm⁻¹ (methoxy).
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NMR: -NMR signals at δ 9.8–10.1 ppm confirm the aldehyde proton, while methoxy and methyl groups resonate at δ 3.8–4.0 and δ 2.4–2.6 ppm, respectively .
Synthetic Methodologies
Friedländer Synthesis
The Friedländer quinoline synthesis is a classical route involving condensation of 2-aminobenzaldehyde derivatives with ketones. For 4-methoxy-6-methylquinoline-2-carbaldehyde, this method utilizes:
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2-Amino-5-methylbenzaldehyde and methyl vinyl ketone under acidic conditions.
Pfitzinger Reaction
This method involves the reaction of isatin derivatives with α-methyl ketones:
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Isatin and 4-methoxyacetophenone undergo base-catalyzed condensation to form the quinoline skeleton.
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Advantages: High regioselectivity for the 2-carbaldehyde substituent.
Vilsmeier-Haack Formylation
Direct formylation of preformed quinolines using the Vilsmeier reagent (-DMF):
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Substrate: 4-Methoxy-6-methylquinoline.
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Conditions: 0–5°C, yielding the 2-carbaldehyde derivative in ~55% efficiency.
Table 1: Comparison of Synthetic Routes
Method | Starting Materials | Yield (%) | Key Advantage |
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Friedländer Synthesis | 2-Amino-5-methylbenzaldehyde | 60–70 | Scalability |
Pfitzinger Reaction | Isatin, 4-methoxyacetophenone | 50–60 | Regioselectivity |
Vilsmeier Formylation | 4-Methoxy-6-methylquinoline | 55 | Direct functionalization |
Chemical Reactivity
Aldehyde-Focused Reactions
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Oxidation: Converts the aldehyde to a carboxylic acid using in acidic media.
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Reduction: Lithium aluminum hydride () reduces the aldehyde to a primary alcohol.
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Condensation: Reacts with hydrazines to form hydrazones, potential pharmacophores .
Electrophilic Substitution
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Nitration: Introduces nitro groups at position 5 or 7 using .
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Sulfonation: Sulfonic acid derivatives form under fuming , enhancing solubility.
Compound | Activity (IC₅₀) | Target Pathway |
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2-Chloro-6-methylquinoline | 12 µM (HeLa cells) | Apoptosis induction |
4-Methoxyquinoline derivatives | 18 µg/mL (E. coli) | Cell wall synthesis |
Applications in Scientific Research
Pharmaceutical Development
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Antitubercular Agents: Quinoline derivatives inhibit Mycobacterium tuberculosis DNA gyrase.
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Antiviral Candidates: Structural analogs show activity against HIV-1 protease .
Material Science
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